RS-79948-197

説明

特性

IUPAC Name |

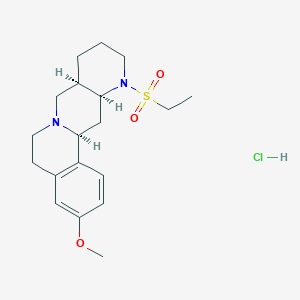

(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S.ClH/c1-3-25(22,23)21-9-4-5-15-13-20-10-8-14-11-16(24-2)6-7-17(14)19(20)12-18(15)21;/h6-7,11,15,18-19H,3-5,8-10,12-13H2,1-2H3;1H/t15-,18+,19+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTZUOBWDBPPJQ-BQBHMPFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2C1CC3C4=C(CCN3C2)C=C(C=C4)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N1CCC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C=C(C=C4)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432711 |

Source

|

| Record name | RS 79948-197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186002-54-0 |

Source

|

| Record name | RS 79948-197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS-79948-197

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-79948-197 is a potent and selective non-imidazoline antagonist with high affinity for α2-adrenoceptors. Extensive research has demonstrated its robust binding to all three α2-adrenoceptor subtypes (α2A, α2B, and α2C) in both rat and human tissues. Notably, subsequent investigations have revealed a dual antagonistic action of this compound, encompassing not only the α2-adrenoceptors but also the dopamine (B1211576) D2 receptors. This dual antagonism suggests a complex pharmacological profile with potential therapeutic implications in a range of neuropsychiatric disorders. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities, functional effects, and the experimental methodologies employed in its characterization.

Core Mechanism of Action: Dual Antagonism

The primary mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine (B1679862), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, this compound disinhibits norepinephrine release, leading to increased noradrenergic neurotransmission.

In addition to its well-established α2-adrenergic antagonism, this compound also functions as a dopamine D2 receptor antagonist.[1] Similar to α2-adrenoceptors, D2 receptors are inhibitory GPCRs that couple to Gi/o proteins to inhibit adenylyl cyclase and reduce cAMP production. The blockade of D2 receptors by this compound is a critical aspect of its pharmacological profile, as it modulates dopaminergic signaling pathways, which are central to motor control, motivation, and reward.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound have been determined through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: α2-Adrenoceptor Binding Affinities (Kd in nM)

| Receptor Subtype | Rat | Human |

| α2A | 0.42 | 0.60 |

| α2B | 0.18 | 0.46 |

| α2C | 0.19 | 0.77 |

| Data sourced from MedchemExpress and European Journal of Pharmacology.[2][3] |

Table 2: Selectivity Profile of a Structurally Related Analog (RS-15385-197)

| Receptor/Site | pKi / pA2 | Selectivity Ratio (α2/α1) |

| α2-adrenoceptor (rat cortex) | 9.45 (pKi) | > 14,000 (binding) |

| α1-adrenoceptor (rat cortex) | 5.29 (pKi) | |

| α2-adrenoceptor (guinea-pig ileum) | 9.72 (pA2) | > 4,000 (functional) |

| α1-adrenoceptor (rabbit aorta) | 6.05 (pA2) | |

| 5-HT1A Receptor | 6.50 (pKi) | |

| 5-HT1D Receptor | 7.00 (pKi) | |

| Imidazoline (B1206853) I2 Binding Site | No significant affinity | |

| Data for the structurally and functionally similar compound RS-15385-197, indicating high selectivity for α2-adrenoceptors.[4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a generalized workflow for its characterization.

Caption: Antagonistic action of this compound on α2-adrenergic and D2-dopaminergic signaling pathways.

Caption: Generalized experimental workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard methodologies in the field.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd or Ki) of this compound for α2-adrenoceptors and other target receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand (e.g., [3H]this compound, [3H]MK-912, or [3H]rauwolscine for α2-adrenoceptors).

-

Unlabeled this compound for competition assays.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Saturation Binding:

-

Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine Kd and Bmax values by non-linear regression analysis of the saturation curve.

-

-

Competition Binding:

-

Incubate a fixed amount of membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Follow the incubation, filtration, and counting steps as described for saturation binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Functional Assay: cAMP Measurement

-

Objective: To determine the functional antagonist activity of this compound at D2 receptors.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Dopamine (agonist).

-

This compound.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Procedure:

-

Plate the cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. The D2 receptor activation will inhibit the forskolin-stimulated cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

The antagonistic effect of this compound will be observed as a reversal of the dopamine-induced inhibition of cAMP production.

-

Determine the IC50 value for this compound's antagonism.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals.

-

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical detection.

-

-

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or caudate nucleus).

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (systemically or locally) and continue collecting dialysate samples.

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline levels.

-

In Vivo Electrophysiology

-

Objective: To assess the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA).

-

Materials:

-

Anesthetized rats.

-

Stereotaxic frame.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

-

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Lower a recording microelectrode into the VTA.

-

Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and a biphasic-positive waveform).

-

Record the baseline firing rate of the identified neurons.

-

Administer this compound intravenously and record the changes in the firing rate of the neurons.

-

Analyze the data to determine the effect of the compound on neuronal activity.

-

Conclusion

This compound is a potent antagonist of α2-adrenoceptors with a significant and functionally relevant antagonistic activity at dopamine D2 receptors. This dual mechanism of action results in a complex modulation of both noradrenergic and dopaminergic neurotransmission. The high affinity for all α2-adrenoceptor subtypes, coupled with its D2 receptor blockade, makes this compound a valuable research tool for investigating the interplay between these two critical neurotransmitter systems and a potential lead compound for the development of novel therapeutics for neuropsychiatric disorders. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other dual-action compounds.

References

- 1. Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. Adrenoceptor activity of muscarinic toxins identified from mamba venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

RS-79948-197: A Technical Guide to its Antagonism of the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RS-79948-197, a potent and selective α2-adrenergic receptor antagonist that also exhibits significant antagonistic activity at the dopamine (B1211576) D2 receptor. This dual antagonism presents a unique pharmacological profile with potential therapeutic applications in neuropsychiatric disorders. This document consolidates the available quantitative data on its receptor binding affinity and functional potency, details the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a non-imidazoline derivative initially characterized as a high-affinity antagonist of α2-adrenoceptors. Subsequent research has revealed its significant interaction with the dopamine D2 receptor, where it acts as an antagonist.[1] This dual α2-adrenoceptor and D2 receptor blockade has been shown to modulate dopaminergic and noradrenergic neurotransmission in key brain regions, suggesting its potential for the treatment of conditions such as schizophrenia and Parkinson's disease.[1][2] This guide focuses on the characterization of this compound as a dopamine D2 receptor antagonist.

Chemical Properties

-

IUPAC Name: (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][3]naphthyridine hydrochloride

-

Molecular Formula: C₁₉H₂₈ClN₂O₃S

-

Molecular Weight: 400.96 g/mol

-

SMILES: CCS(=O)(=O)N1C[C@H]2CC[C@H]3CN(C[C@H]3c4cc(OC)ccc42)[C@H]1.Cl

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at the dopamine D2 receptor and, for comparative purposes, its high affinity for α2-adrenoceptor subtypes.

Table 1: Dopamine D2 Receptor Binding Affinity and Functional Antagonism

| Parameter | Species | Receptor | Value | Reference |

| Binding Affinity (Ki) | Rat | D2 | Not explicitly quantified in cited literature | |

| Functional Antagonism | Rat | D2 | Antagonized D2 receptor-mediated inhibition of cAMP synthesis at nanomolar concentrations | [1] |

Table 2: α2-Adrenoceptor Subtype Binding Affinities (Kd)

| Species | Receptor Subtype | Kd (nM) |

| Rat | α2A | 0.42 |

| Rat | α2B | 0.18 |

| Rat | α2C | 0.19 |

| Human | α2A | 0.60 |

| Human | α2B | 0.46 |

| Human | α2C | 0.77 |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenates.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay for D2 Receptor Antagonism

This protocol describes a method to determine the functional antagonism of this compound at the dopamine D2 receptor by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

D2 Receptor Agonist: Quinpirole or dopamine.

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to near confluency.

-

Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

Signaling Pathway of the Dopamine D2 Receptor

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the D2 receptor binding affinity of this compound.

Logical Relationship of this compound Receptor Antagonism

Caption: Dual antagonistic actions of this compound and their potential therapeutic implications.

References

- 1. The potent α2-adrenoceptor antagonist RS 79948 also inhibits dopamine D2 -receptors: Comparison with atipamezole and raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RS-79948 unveiled as a dopamine D2 receptor inhibitor | BioWorld [bioworld.com]

- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS-79948-197: A Dual α2-Adrenoceptor and Dopamine D2 Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RS-79948-197, a potent antagonist targeting both α2-adrenergic and dopamine (B1211576) D2 receptors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1]naphthyridine;hydrochloride, is a non-imidazoline derivative.[2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1]naphthyridine;hydrochloride | [2] |

| Molecular Formula | C₁₉H₂₉ClN₂O₃S | |

| Molecular Weight | 400.96 g/mol | |

| Canonical SMILES | CCS(=O)(=O)N1CCC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C=C(C=C4)OC.Cl | [2] |

| CAS Number | 186002-54-0 |

Pharmacological Profile

This compound is a high-affinity antagonist for all three α2-adrenoceptor subtypes (α2A, α2B, and α2C) in both human and rat tissues. Furthermore, it exhibits significant antagonist activity at the dopamine D2 receptor.[3] This dual antagonism contributes to its complex pharmacological effects on neurotransmitter systems.

Table 2: Binding Affinities (Kd) of this compound for α2-Adrenoceptor Subtypes

| Receptor Subtype | Species | Kd (nM) | Reference |

| α2A | Rat | 0.42 | |

| α2B | Rat | 0.18 | |

| α2C | Rat | 0.19 | |

| α2A | Human | 0.60 | |

| α2B | Human | 0.46 | |

| α2C | Human | 0.77 |

The antagonist properties of this compound at D2 receptors have been demonstrated to be in the nanomolar range, leading to functional consequences such as increased dopamine neuron firing and dopamine metabolite levels in the brain.[3]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature for the characterization of this compound. These are based on the available information and may require optimization for specific experimental conditions.

Radioligand Binding Assays for α2-Adrenoceptors

This protocol is based on the methodology used to determine the binding affinity of this compound for α2-adrenoceptor subtypes.

Objective: To determine the dissociation constant (Kd) of this compound for α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

-

[³H]this compound (radioligand)

-

Cell membranes expressing human or rat α2A, α2B, or α2C adrenoceptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM phentolamine)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, combine the cell membranes, [³H]this compound at a fixed concentration (e.g., 0.5 nM), and either buffer, unlabeled this compound, or the non-specific control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Kd values.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the general procedure for measuring extracellular levels of dopamine and norepinephrine (B1679862) in the brain following administration of this compound.

Objective: To assess the effect of this compound on the release of dopamine and norepinephrine in specific brain regions (e.g., prefrontal cortex, striatum).

Materials:

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., intraperitoneally).

-

Continue collecting dialysate samples for a defined period post-administration.

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage of the baseline levels.

In Vivo Electrophysiology

This protocol describes the general approach for studying the effects of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA).

Objective: To determine if this compound modulates the electrical activity of dopamine neurons.

Materials:

-

This compound

-

Anesthetic

-

Stereotaxic frame

-

Recording microelectrodes

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Lower a recording microelectrode into the VTA to identify spontaneously active dopamine neurons based on their characteristic firing pattern and waveform.

-

Record the baseline firing rate of an identified dopamine neuron.

-

Administer this compound (e.g., intravenously).

-

Continuously record the firing rate of the neuron to observe any changes induced by the compound.

-

Analyze the data to determine the percentage change in firing rate from baseline.

Signaling Pathways and Experimental Workflows

The dual antagonist activity of this compound results in the modulation of key signaling pathways that regulate neurotransmitter release.

Signaling Pathway of α2-Adrenoceptor Antagonism

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced neurotransmitter release. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the release of norepinephrine.

α2-Adrenoceptor Antagonism by this compound.

Signaling Pathway of Dopamine D2 Receptor Antagonism

Similar to α2-adrenoceptors, dopamine D2 receptors are also coupled to Gi/o proteins. Presynaptic D2 autoreceptors act as a negative feedback mechanism to inhibit dopamine synthesis and release. By blocking these autoreceptors, this compound increases the firing rate of dopamine neurons and enhances dopamine release.

Dopamine D2 Autoreceptor Antagonism by this compound.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effects of this compound on neurotransmitter levels.

Workflow for In Vivo Microdialysis Studies.

This technical guide provides a summary of the currently available information on this compound. Further in-house experimental validation is recommended for specific research applications.

References

- 1. [Ethyl-3H]this compound alpha2-adrenoceptor autoradiography validation in alpha2-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation in rat of this compound as a potential PET ligand for central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to RS-79948-197 Hydrochloride: A Potent Dual α2-Adrenoceptor and Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-79948-197 hydrochloride is a potent and selective non-imidazoline α2-adrenoceptor antagonist that has garnered significant interest within the research community.[1] Its high affinity for all three α2-adrenoceptor subtypes (α2A, α2B, and α2C) makes it a valuable tool for investigating the physiological and pathological roles of these receptors.[1] Furthermore, recent studies have unveiled a dual antagonistic action of this compound at dopamine (B1211576) D2 receptors, suggesting a broader pharmacological profile with potential therapeutic implications in a range of neuropsychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, binding affinity, and key experimental findings. Detailed experimental protocols and visualizations of the relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Physicochemical Properties

| Property | Value |

| Chemical Name | (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1][4]naphthyridine hydrochloride |

| Molecular Formula | C₁₉H₂₈N₂O₃S · HCl |

| Molecular Weight | 400.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Pharmacology and Mechanism of Action

This compound primarily functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibitory signaling cascade.

In addition to its potent α2-adrenoceptor antagonism, this compound also exhibits antagonist activity at dopamine D2 receptors.[2][3] Similar to α2-adrenoceptors, D2 receptors are inhibitory GPCRs coupled to Gαi/o proteins. Their antagonism by this compound leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP production in dopaminergic pathways.[2] This dual antagonism suggests that this compound can modulate both noradrenergic and dopaminergic neurotransmission.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various α2-adrenoceptor subtypes in different species. The dissociation constants (Kd) are summarized in the table below.

| Receptor Subtype | Species | Kd (nM) | Reference |

| α2A | Rat | 0.42 | [1] |

| α2B | Rat | 0.18 | [1] |

| α2C | Rat | 0.19 | [1] |

| α2A | Human | 0.60 | [1] |

| α2B | Human | 0.46 | [1] |

| α2C | Human | 0.77 | [1] |

Information regarding the specific Ki value for the dopamine D2 receptor is not consistently reported across various sources. However, studies indicate that this compound binds to D2 receptors and antagonizes D2 receptor-mediated inhibition of cAMP synthesis at nanomolar concentrations.[2]

Pharmacodynamics

-

Neurotransmitter Release: In vivo microdialysis studies in rats have demonstrated that this compound increases the extracellular levels of both norepinephrine and dopamine in the prefrontal cortex.[3] This is consistent with its antagonism of presynaptic α2-autoreceptors, which normally inhibit norepinephrine release, and its apparent influence on dopamine release.[2]

-

Behavioral Effects: The dual antagonism of α2 and D2 receptors by this compound results in a complex behavioral profile. For instance, it has been shown to prevent the hypomotility induced by the D2 receptor agonist quinpirole (B1680403), an effect not observed with the selective α2-antagonist atipamezole (B1667673).[2]

-

Cardiovascular Effects: While specific studies on the cardiovascular effects of this compound are limited, antagonism of α2-adrenoceptors can influence blood pressure and heart rate. Presynaptic α2-adrenoceptor blockade can lead to an increase in norepinephrine release, potentially causing a rise in blood pressure and heart rate. Conversely, blockade of postsynaptic α2-adrenoceptors in the central nervous system can have sympatholytic effects. The net cardiovascular effect would depend on the balance of these actions.

Signaling Pathways

The primary signaling pathways affected by this compound are the α2-adrenergic and D2-dopaminergic pathways, both of which involve the modulation of adenylyl cyclase activity.

Caption: α2-Adrenoceptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of this compound. These should be adapted and optimized for specific experimental conditions.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for α2-adrenoceptors or D2 receptors.

Caption: Workflow for a Radioligand Competition Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of a suitable radioligand (e.g., [³H]RX821002 for α2-adrenoceptors or [³H]spiperone for D2 receptors).

-

A range of concentrations of unlabeled this compound hydrochloride.

-

Membrane preparation.

-

For non-specific binding control wells, add a high concentration of a known saturating ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This protocol assesses the functional antagonism of this compound at Gi/o-coupled receptors by measuring its ability to block agonist-induced inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture and Treatment: Culture cells expressing the receptor of interest. Pre-incubate the cells with various concentrations of this compound hydrochloride.

-

Agonist Stimulation: Stimulate the cells with a known agonist for the receptor (e.g., UK-14304 for α2-adrenoceptors or quinpirole for D2 receptors) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl Cyclase Activation: Add forskolin (B1673556) to directly activate adenylyl cyclase.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following the administration of this compound.

Methodology:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum).

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound hydrochloride via an appropriate route (e.g., intraperitoneal or subcutaneous).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of norepinephrine and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to determine the effect of this compound on neurotransmitter release.

Conclusion

This compound hydrochloride is a valuable pharmacological tool with a well-characterized profile as a potent α2-adrenoceptor antagonist and a more recently identified dopamine D2 receptor antagonist. Its dual mechanism of action offers a unique opportunity to explore the interplay between noradrenergic and dopaminergic systems in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers and scientists in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into the therapeutic potential of this intriguing compound.

References

- 1. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potent α2-adrenoceptor antagonist RS 79948 also inhibits dopamine D2 -receptors: Comparison with atipamezole and raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RS-79948 unveiled as a dopamine D2 receptor inhibitor | BioWorld [bioworld.com]

- 4. revvity.com [revvity.com]

An In-depth Technical Guide to RS-79948-197 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-79948-197 is a potent and selective non-imidazoline α2-adrenoceptor antagonist that has become a valuable tool in neuroscience research. Its high affinity for all three subtypes of the α2-adrenoceptor (α2A, α2B, and α2C) allows for the comprehensive investigation of the physiological and pathological roles of these receptors in the central nervous system. More recent research has also unveiled its significant antagonistic activity at dopamine (B1211576) D2 receptors, revealing a dual-receptor profile that makes it a compound of interest for studying the interplay between the noradrenergic and dopaminergic systems. This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action

This compound exerts its primary effects by blocking α2-adrenoceptors, which are G-protein coupled receptors (GPCRs) typically coupled to the inhibitory G-protein, Gi. These receptors are located both presynaptically on noradrenergic neurons, where they act as autoreceptors to inhibit norepinephrine (B1679862) release, and postsynaptically on various neurons throughout the brain. By antagonizing these receptors, this compound disinhibits the release of norepinephrine, leading to increased noradrenergic neurotransmission.

Furthermore, this compound acts as an antagonist at dopamine D2 receptors.[1] Similar to α2-adrenoceptors, D2 receptors are GPCRs coupled to Gi, and they play a crucial role in regulating dopaminergic signaling. D2 autoreceptors on dopaminergic neurons inhibit dopamine synthesis and release. The antagonistic action of this compound at D2 receptors can therefore enhance dopamine release and modulate postsynaptic dopaminergic signaling.[1] This dual antagonism of both α2 and D2 receptors suggests potential therapeutic applications in conditions where both noradrenergic and dopaminergic systems are implicated, such as schizophrenia, depression, and Parkinson's disease.[1]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinity of this compound for various receptors. This data is crucial for understanding its potency and selectivity.

Table 1: α2-Adrenoceptor Binding Affinities (Kd in nM)

| Receptor Subtype | Human | Rat |

| α2A | 0.60 | 0.42 |

| α2B | 0.46 | 0.18 |

| α2C | 0.77 | 0.19 |

Data compiled from Uhlén S, et al. Eur J Pharmacol. 1998.

Table 2: Dopamine D2 Receptor Interaction

| Parameter | Value | Notes |

| Binding Affinity | Binds to D2 receptors at nanomolar concentrations | Specific Ki value not available in the provided search results. |

| Functional Activity | Antagonized D2 receptor-mediated inhibition of cAMP synthesis | Indicates functional antagonism. |

Information sourced from Devoto P, et al. Neuropharmacology. 2022.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are representative protocols for key experiments involving this compound, based on standard pharmacological practices and information gleaned from relevant publications.

Radioligand Binding Assays for α2-Adrenoceptors

This protocol is a generalized procedure for determining the binding affinity of this compound to α2-adrenoceptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing human or rat α2A, α2B, or α2C adrenoceptors (e.g., CHO or HEK293 cells).

-

[3H]this compound as the radioligand.

-

Unlabeled this compound for determining non-specific binding and for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a final volume of 250 µL, incubate cell membranes (20-50 µg of protein) with a fixed concentration of [3H]this compound (e.g., 0.5 nM) and varying concentrations of the unlabeled competitor (e.g., this compound or other ligands).

-

Equilibrium: Incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values from competition curves using non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of cAMP Accumulation for D2 Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of this compound at D2 receptors.

-

Materials:

-

A cell line stably expressing the human dopamine D2 receptor and a reporter system for cAMP levels (e.g., CRE-luciferase).

-

Dopamine or a D2 receptor agonist (e.g., quinpirole).

-

Forskolin (B1673556) (to stimulate adenylate cyclase).

-

This compound.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 of dopamine) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the concentration-response curve for this compound and determine its IC50 value for the inhibition of the agonist-induced decrease in cAMP. This IC50 value represents its functional antagonist potency. The pA2 value can be calculated from Schild analysis if a competitive antagonism is observed.[2]

-

In Vivo Microdialysis

This protocol provides a general framework for measuring extracellular levels of norepinephrine and dopamine in the brain of freely moving rats following administration of this compound.[3]

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 4 mm membrane length).

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound dissolved in an appropriate vehicle.

-

An analytical system for quantifying norepinephrine and dopamine (e.g., HPLC with electrochemical detection).

-

-

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Analysis: Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and analyze the time course of the drug's effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Signaling pathway of the α2-adrenoceptor and the antagonistic action of this compound.

Caption: Signaling pathway of the Dopamine D2 receptor and the antagonistic action of this compound.

Caption: A typical experimental workflow for characterizing the neuropharmacology of this compound.

Conclusion

This compound is a powerful pharmacological tool for dissecting the roles of α2-adrenoceptors and D2 receptors in the central nervous system. Its high affinity and dual-receptor profile make it particularly useful for investigating the complex interactions between the noradrenergic and dopaminergic systems. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in neuroscience research and to support the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate its pharmacokinetic properties and to explore its full therapeutic potential.

References

- 1. The potent α2-adrenoceptor antagonist RS 79948 also inhibits dopamine D2 -receptors: Comparison with atipamezole and raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 3. Evidence for co-release of noradrenaline and dopamine from noradrenergic neurons in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of RS-79948-197: A Dual α2-Adrenergic and D2 Dopamine Receptor Antagonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RS-79948-197 is a potent and selective non-imidazoline α2-adrenoceptor antagonist that has also been identified as a dopamine (B1211576) D2 receptor antagonist. This dual antagonism makes it a valuable research tool for investigating the complex interplay between the noradrenergic and dopaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, mechanism of action, and the experimental protocols used to characterize it.

Core Pharmacology

This compound is a high-affinity antagonist for all three α2-adrenoceptor subtypes (α2A, α2B, and α2C) in both rat and human tissues. More recent studies have revealed that this compound also possesses antagonist activity at the dopamine D2 receptor, a finding that expands its potential therapeutic and research applications. This dual-target profile distinguishes it from more selective α2-adrenoceptor antagonists like atipamezole.

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Kd) of this compound for various α2-adrenoceptor subtypes. The data consistently demonstrate high, nanomolar to sub-nanomolar affinity.

Table 1: Binding Affinity (Kd) of this compound for α2-Adrenoceptor Subtypes

| Species | Receptor Subtype | Kd (nM) |

| Rat | α2A | 0.42 |

| Rat | α2B | 0.18 |

| Rat | α2C | 0.19 |

| Human | α2A | 0.60 |

| Human | α2B | 0.46 |

| Human | α2C | 0.77 |

Data sourced from MedChemExpress and Tocris Bioscience product information, citing peer-reviewed studies.

Neurochemical, electrophysiological, and behavioral evidence has confirmed that this compound is also a dopamine D2 receptor antagonist, with studies indicating that it binds to D2 receptors and antagonizes D2 receptor-mediated inhibition of cAMP synthesis at nanomolar concentrations.

Mechanism of Action & Signaling Pathways

This compound exerts its effects through the blockade of two distinct G-protein coupled receptors (GPCRs): the α2-adrenergic receptor and the D2 dopamine receptor. Both of these receptors are primarily coupled to the Gi/o signaling pathway.

-

α2-Adrenoceptor Antagonism: Presynaptic α2-adrenoceptors act as autoreceptors, inhibiting the release of norepinephrine (B1679862). By blocking these receptors, this compound disinhibits noradrenergic neurons, leading to an increase in norepinephrine release.

-

D2 Dopamine Receptor Antagonism: D2 receptors are involved in modulating dopaminergic neurotransmission. As an antagonist, this compound blocks the effects of dopamine at these receptors. This can lead to an increase in the firing rate of dopaminergic neurons and an increase in dopamine release and metabolism.

The dual antagonism of this compound results in a synergistic increase in both norepinephrine and dopamine levels in brain regions such as the medial prefrontal cortex.

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay for α2-Adrenoceptors

This protocol describes a standard method for determining the binding affinity of this compound to α2-adrenoceptors using [3H]this compound.

Materials:

-

[ethyl-3H]this compound

-

Cell membranes expressing α2-adrenoceptor subtypes

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding competitor (e.g., 10 µM phentolamine)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the α2-adrenoceptor subtypes of interest.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding competitor.

-

50 µL of varying concentrations of [3H]this compound.

-

150 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kd and Bmax values by non-linear regression analysis of the saturation binding data.

Functional cAMP Assay for D2 Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of this compound at the D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

Dopamine (D2 receptor agonist)

-

This compound

-

cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well plate and culture overnight.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin to stimulate cAMP production. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

In Vivo Microdialysis

This protocol provides a general overview of in vivo microdialysis to measure extracellular levels of norepinephrine and dopamine in the rat brain following administration of this compound.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound for injection

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex).

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for norepinephrine and dopamine content using HPLC with electrochemical detection.

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and analyze the changes over time.

Summary of In Vivo Findings

In vivo studies in rats have demonstrated that this compound is a centrally active antagonist. It has been evaluated as a potential PET ligand for central α2-adrenoceptors. Microdialysis experiments have shown that this compound increases the extracellular levels of both dopamine and norepinephrine in the medial prefrontal cortex. Furthermore, unlike selective α2-adrenergic antagonists, the effect of this compound on dopamine release persists even after noradrenergic denervation, indicating a direct effect on dopaminergic terminals.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent dual antagonism of α2-adrenoceptors and dopamine D2 receptors. Its ability to modulate both noradrenergic and dopaminergic systems provides a unique profile for investigating the neurobiology of various physiological and pathological conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate the therapeutic potential of this dual-acting antagonist in areas such as schizophrenia, depression, and Parkinson's disease.

Methodological & Application

Application Notes and Protocols for RS-79948-197 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo experimental applications and protocols for RS-79948-197, a potent and selective α2-adrenoceptor antagonist. The information is compiled from published research to guide the design and execution of preclinical studies.

Compound Profile: this compound

This compound is a non-imidazoline compound recognized for its high affinity and selectivity as an antagonist for α2-adrenoceptors.[1][2] More recent studies have also identified its activity as a dopamine (B1211576) D2 receptor antagonist.[3] This dual antagonism suggests potential therapeutic applications in conditions such as schizophrenia, drug dependence, depression, and Parkinson's disease.[3]

Mechanism of Action

This compound primarily acts by blocking α2-adrenoceptors, which are presynaptic autoreceptors that typically inhibit the release of norepinephrine. By antagonizing these receptors, this compound increases the release of norepinephrine. Additionally, its antagonism of D2 receptors can modulate dopaminergic signaling.[3]

The signaling pathway primarily affected by this compound's α2-adrenoceptor antagonism involves the modulation of adenylyl cyclase activity. α2-Adrenoceptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibition, leading to a relative increase in cAMP levels and subsequent downstream signaling. Its action at D2 receptors, which are also Gi-coupled, follows a similar principle of disinhibition.

References

Application Notes and Protocols for the In Vitro Use of RS-79948-197 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-79948-197 is a potent and selective non-imidazoline α2-adrenoceptor antagonist that has also been identified as a functional antagonist of the dopamine (B1211576) D2 receptor.[1] Its high affinity for these G protein-coupled receptors (GPCRs), which are crucial in various physiological and pathological processes, makes it a valuable tool for in vitro studies. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its antagonist activity at both α2-adrenoceptors and dopamine D2 receptors.

Mechanism of Action

This compound exhibits high affinity for all three subtypes of the α2-adrenoceptor (α2A, α2B, and α2C) in both human and rat species.[2] These receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the inhibition of adenylyl cyclase. As a competitive antagonist, this compound blocks the binding of agonists like norepinephrine (B1679862) and epinephrine, thereby preventing the downstream signaling cascade.

Recent studies have revealed that this compound also acts as an antagonist at dopamine D2 receptors.[1][3] Similar to α2-adrenoceptors, D2 receptors are coupled to Gi/o proteins, and their activation by dopamine inhibits adenylyl cyclase. This compound functionally antagonizes the D2 receptor-mediated inhibition of cAMP synthesis at nanomolar concentrations.[1] This dual antagonism of both α2-adrenoceptors and D2 receptors suggests its potential for investigation in complex neurological and psychiatric disorders.[1][3]

Data Presentation

Binding Affinity of this compound

The following table summarizes the binding affinities (Kd values) of this compound for various α2-adrenoceptor subtypes in different species, as determined by radioligand binding assays.

| Receptor Subtype | Species | Kd (nM) |

| α2A | Human | 0.60 |

| α2B | Human | 0.46 |

| α2C | Human | 0.77 |

| α2A | Rat | 0.42 |

| α2B | Rat | 0.18 |

| α2C | Rat | 0.19 |

Data sourced from MedChemExpress product information, citing Uhlén S, et al. Eur J Pharmacol. 1998 and Hume SP, et al. Eur J Pharmacol. 1996.[2]

Functional Antagonism

Signaling Pathways

Caption: Antagonistic action of this compound on Gi/o-coupled receptor signaling.

Experimental Protocols

The following are detailed protocols for determining the functional antagonist potency of this compound in cell-based assays.

Protocol 1: cAMP Accumulation Assay for α2-Adrenoceptor Antagonism

This protocol is designed to measure the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing α2-adrenoceptors.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing a human α2-adrenoceptor subtype (e.g., α2A).

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K with 10% FBS for CHO-K1).

-

Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Agonist: Norepinephrine or a selective α2-agonist (e.g., UK-14,304).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercial kit based on principles such as HTRF, FRET, or ELISA.

-

Microplates: 96- or 384-well white, solid-bottom cell culture plates.

Experimental Workflow:

References

Application Notes and Protocols for Autoradiography using Radiolabeled RS-79948-197

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-79948-197 is a potent and selective antagonist for α2-adrenoceptors.[1][2] When radiolabeled with tritium (B154650) ([³H]this compound), it serves as an invaluable tool for the in vitro visualization, quantification, and characterization of α2-adrenoceptor distribution in tissues, particularly in the central nervous system. Autoradiography with [³H]this compound allows for the precise localization of these receptors in various brain regions and other tissues, providing critical insights for neuroscience research and the development of therapeutic agents targeting the adrenergic system.[3][4][5]

This document provides a detailed protocol for performing in vitro receptor autoradiography using [³H]this compound. It includes information on the binding characteristics of the radioligand, a step-by-step experimental procedure, and guidelines for data analysis.

Quantitative Data: Binding Affinities of this compound

The binding affinity of a radioligand is a critical parameter for designing autoradiography experiments. The dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Lower Kd values indicate higher binding affinity. The following table summarizes the reported Kd values for this compound for various α2-adrenoceptor subtypes in different species.

| Species | Receptor Subtype | Kd (nM) |

| Rat | α2A | 0.42[1][2] |

| Rat | α2B | 0.18[1][2] |

| Rat | α2C | 0.19[1][2] |

| Human | α2A | 0.60[1][2] |

| Human | α2B | 0.46[1][2] |

| Human | α2C | 0.77[1][2] |

Signaling Pathway

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that are typically coupled to inhibitory G proteins (Gi). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Experimental Protocols

This section outlines a detailed protocol for in vitro autoradiography using [³H]this compound on brain sections.

Materials and Reagents

-

[³H]this compound (specific activity ~70-90 Ci/mmol)

-

Phentolamine or Rauwolscine (B89727) (for non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Cryostat

-

Microscope slides (gelatin-coated or positively charged)

-

Incubation chambers or slide mailers

-

Washing jars

-

Phosphor imaging screens or autoradiography film

-

Phosphor imager or film developer

-

Image analysis software (e.g., ImageJ)

-

Tritium standards

Experimental Workflow

Detailed Methodology

1. Tissue Preparation

-

Rapidly dissect the tissue of interest (e.g., brain) and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen.

-

Store the frozen tissue at -80°C until sectioning.

-

Using a cryostat, cut 10-20 µm thick sections of the tissue.

-

Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

-

Store the slide-mounted sections at -80°C until use.

2. Pre-incubation

-

Bring the slides to room temperature for approximately 30 minutes.

-

Place the slides in a slide mailer or staining jar containing ice-cold 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes to rehydrate the tissue and wash away endogenous ligands.

3. Incubation

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).

-

For total binding , prepare a solution of [³H]this compound in the incubation buffer. A concentration of 0.5-2.0 nM is a good starting point, based on the Kd values. The optimal concentration should be determined empirically for the specific tissue and receptor subtype of interest.

-

For non-specific binding , prepare an identical solution of [³H]this compound and add a high concentration of a non-radiolabeled α2-adrenoceptor antagonist. Phentolamine (10 µM) or rauwolscine (1-10 µM) are suitable choices.[1][6]

-

Incubate the tissue sections with the respective solutions for 60-90 minutes at room temperature in a humidified chamber.

4. Washing

-

To remove unbound radioligand, quickly wash the slides in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Perform two to three successive washes of 2-5 minutes each in fresh, ice-cold buffer.

-

Finally, perform a brief dip (a few seconds) in ice-cold deionized water to remove buffer salts.

5. Drying

-

Dry the slides rapidly under a stream of cool, dry air or in a desiccator.

6. Exposure

-

Arrange the dried slides in an autoradiography cassette.

-

Include tritium standards of known radioactivity concentrations in the cassette for later quantification.

-

In a darkroom, appose the slides to a tritium-sensitive phosphor imaging screen or autoradiography film.

-

Expose the screen or film at room temperature for a period of 2-8 weeks, depending on the specific activity of the radioligand and the density of receptors in the tissue. The optimal exposure time should be determined empirically.

7. Signal Detection and Quantitative Analysis

-

Phosphor Imaging:

-

Scan the phosphor screen using a phosphor imager to obtain a digital image of the radioactivity distribution.

-

Using image analysis software (e.g., ImageJ), measure the optical density in the regions of interest on the tissue sections and the tritium standards.

-

Generate a standard curve by plotting the optical density of the standards against their known radioactivity concentrations.

-

Use the standard curve to convert the optical density values from the tissue sections into radioactivity per unit area (e.g., fmol/mg tissue equivalent).

-

-

Film Autoradiography:

-

Develop the autoradiography film according to the manufacturer's instructions.

-

Scan the developed film to create a digital image.

-

Perform quantitative analysis as described for phosphor imaging.

-

-

Calculating Specific Binding:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.

-

Specific Binding = Total Binding - Non-specific Binding

-

Important Considerations

-

Optimization: The provided protocol is a general guideline. Optimal conditions, including radioligand concentration, incubation times, and washing times, may vary depending on the tissue type, species, and specific α2-adrenoceptor subtype being investigated. It is recommended to perform pilot experiments to determine the optimal parameters for your specific application.

-

Non-specific Binding: It is crucial to carefully determine non-specific binding to ensure the accuracy of the results. Using a high concentration of a structurally unrelated compound that also binds to α2-adrenoceptors can help validate the specificity of the binding. A study noted that higher than necessary concentrations of [ethyl-³H]this compound resulted in a rapid increase in non-specific binding.[4][5]

-

Safety: Radiolabeled compounds should be handled with appropriate safety precautions in a licensed laboratory, following all institutional and national regulations for radioactive materials.

References

- 1. High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Ethyl-3H]this compound alpha2-adrenoceptor autoradiography validation in alpha2-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of images from a multiwire camera for autoradiography of tritium-labelled substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of RS-79948-197 in Schizophrenia Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor, which is effective for many patients' positive symptoms but often provides limited relief for negative and cognitive symptoms. There is a critical need for novel therapeutic agents with broader efficacy.

RS-79948-197 has emerged as a promising candidate due to its unique pharmacological profile as a potent α2-adrenoceptor antagonist and a dopamine D2 receptor inhibitor.[1] This dual antagonism suggests a potential to modulate both dopaminergic and noradrenergic pathways, which are implicated in the pathophysiology of schizophrenia. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established animal models of schizophrenia.

Mechanism of Action of this compound

This compound's therapeutic potential in schizophrenia is hypothesized to stem from its dual antagonism of α2-adrenergic and D2-dopaminergic receptors. Blockade of α2-adrenoceptors can increase the release of both norepinephrine (B1679862) and dopamine, particularly in the prefrontal cortex, a brain region associated with cognitive and negative symptoms of schizophrenia.[1] Simultaneously, its inhibition of D2 receptors in subcortical regions is expected to ameliorate positive symptoms, a mechanism shared with current antipsychotics.[1] This combined action may offer a more comprehensive treatment for the diverse symptom domains of schizophrenia.

References

Application Notes and Protocols for RS-79948-197 in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-79948-197 is a potent and selective antagonist of α2-adrenergic receptors, which has more recently been identified as a dopamine (B1211576) D2 receptor antagonist as well.[1][2] This dual antagonism suggests its potential as a valuable research tool for investigating the complex neurobiology of Parkinson's disease (PD). The pathology of PD is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. The modulation of both α2-adrenergic and D2 receptors presents a compelling avenue for exploring novel therapeutic strategies aimed at mitigating neurodegeneration and α-synuclein pathology.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cellular and animal models of Parkinson's disease. While direct studies on the effects of this compound on α-synuclein pathology are still emerging, this document outlines its potential applications based on its known pharmacological profile.

Mechanism of Action

This compound exerts its effects through the blockade of two key G protein-coupled receptors:

-

α2-Adrenergic Receptors (α2-ARs): As a potent antagonist, this compound blocks the presynaptic α2-ARs, which normally inhibit the release of norepinephrine (B1679862). This blockade leads to an increase in norepinephrine release.

-

Dopamine D2 Receptors (D2Rs): this compound also acts as an antagonist at D2Rs. In dopaminergic neurons, presynaptic D2 autoreceptors regulate the synthesis and release of dopamine. Antagonism of these receptors can lead to an increase in dopamine release.[1][2] Furthermore, D2 receptors have been implicated in the uptake and signaling pathways related to α-synuclein.[3][4]

The dual antagonism of α2-ARs and D2Rs by this compound results in a complex modulation of catecholaminergic neurotransmission, which is of significant interest in the context of Parkinson's disease.[1][2]

Data Presentation

Table 1: Receptor Binding Affinity (Kd) of this compound

| Receptor Subtype | Species | Kd (nM) |

| α2A | Rat | 0.42 |

| α2B | Rat | 0.18 |

| α2C | Rat | 0.19 |

| α2A | Human | 0.60 |

| α2B | Human | 0.46 |

| α2C | Human | 0.77 |

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in Rats

| Brain Region | Treatment (Dose) | % Increase in Extracellular Norepinephrine | % Increase in Extracellular Dopamine | % Increase in Extracellular DOPAC |

| Medial Prefrontal Cortex | This compound (3 mg/kg, i.p.) | ~80% | ~160% | ~190% |

| Caudate Nucleus | This compound (3 mg/kg, i.p.) | Not Reported | ~80% | ~115% |

Mandatory Visualizations

Caption: Proposed dual antagonistic action of this compound.

Caption: Workflow for in vitro α-synuclein aggregation studies.

Experimental Protocols

Protocol 1: In Vitro α-Synuclein Aggregation Assay

Objective: To investigate the direct effect of this compound on the aggregation of α-synuclein.

Materials: